molecular formula C13H25NO4 B1406832 (2S)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid CAS No. 1355338-25-8

(2S)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid

Cat. No.: B1406832
CAS No.: 1355338-25-8
M. Wt: 259.34 g/mol
InChI Key: GNXVWBCBVJMWHV-VIFPVBQESA-N
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Description

(2S)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid is a compound of interest in organic chemistry and biochemistry. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical synthesis. This compound is often utilized in peptide synthesis and other applications where temporary protection of the amine group is required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the Boc-protected amino acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid undergoes several types of chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

    Substitution: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine acts as a nucleophile.

    Coupling: It is commonly used in peptide coupling reactions with carboxylic acids or activated esters.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Coupling: Carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used along with coupling additives like N-hydroxysuccinimide (NHS).

Major Products Formed

    Deprotection: The major product is the free amine.

    Substitution: Products vary depending on the electrophile used.

    Coupling: Peptides or peptide-like structures are formed.

Scientific Research Applications

(2S)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. Upon deprotection, the free amine can engage in various biochemical interactions, including binding to enzymes or receptors, facilitating the formation of peptide bonds, and participating in other chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4-hydroxycyclohexyl ethanoic acid
  • (2S)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4-methylpentanoic acid

Uniqueness

(2S)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid is unique due to its specific structure, which provides steric hindrance and stability to the Boc-protected amine. This makes it particularly useful in peptide synthesis where selective protection and deprotection are crucial. Its structural features also influence its reactivity and the types of reactions it can undergo, distinguishing it from other Boc-protected amino acids .

Properties

IUPAC Name

(2S)-4,4-dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-12(2,3)7-9(10(15)16)8-14-11(17)18-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,17)(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXVWBCBVJMWHV-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(CNC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C[C@@H](CNC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401128647
Record name Pentanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4,4-dimethyl-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401128647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355338-25-8
Record name Pentanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4,4-dimethyl-, (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355338-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4,4-dimethyl-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401128647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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